molecular formula C18H23N B8433817 3,5-Dimethyl-4'-tert-butylbiphenyl-4-amine

3,5-Dimethyl-4'-tert-butylbiphenyl-4-amine

Cat. No. B8433817
M. Wt: 253.4 g/mol
InChI Key: NBVNWWUTWNPBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538172B2

Procedure details

A 250 ml round bottom flask was charged with 5.06 mmol (1.768 g) of 2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide, water (10 ml), and concentrated hydrochloric acid (10 ml). The mixture was heated to reflux for 17 h. The solution was allowed to cool to ambient temperature before it was evaporated to dryness. The residue was refluxed with Ba(OH)2.8H2O (9 g) in 100 ml of water for 1.5 h and then cooled to room temperature. This aqueous solution was extracted three times with 20 ml of CHCl3. The organic layer was dried over MgSO4, filtered, evaporated and dried under vacuum. The resulting brown precipitate of 4′-tert-butyl-3,5-dimethyl-biphenyl-4-ylamine was obtained in 69% yield. 1H NMR (CDCl3): δ=1.37 (s, 9H, C(CH3)3); 2.27 (s, 6H, ortho-CH3); 7.30-7.31 (d, 2H, CHar); 7.44-7.50 (m, 4H, CHar), 13C NMR (CDCl3): δ=18.3 (ortho-CH3); 31.4 (CH3); 34.6 (C(CH3)3); 125.8 (CHar); 126.8 (CHar); 127.2 (CHar); 135.5 (CHar); 137.3 (CHar); 141.4 (CHar); 150.7 (CHar).
Name
2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide
Quantity
1.768 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:15][CH:14]=2)=[CH:8][C:7]=1[CH3:23])=O.Cl>O>[C:19]([C:16]1[CH:15]=[CH:14][C:13]([C:9]2[CH:8]=[C:7]([CH3:23])[C:6]([NH2:5])=[C:11]([CH3:12])[CH:10]=2)=[CH:18][CH:17]=1)([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide
Quantity
1.768 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=C(C=C1C)C1=CC=C(C=C1)C(C)(C)C)C)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed with Ba(OH)2.8H2O (9 g) in 100 ml of water for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted three times with 20 ml of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1=CC(=C(C(=C1)C)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.